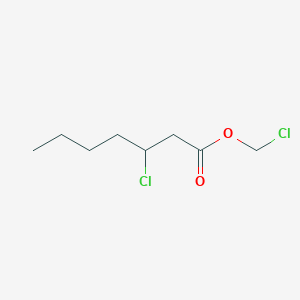![molecular formula C13H20O B14421671 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one CAS No. 83467-87-2](/img/structure/B14421671.png)
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one is an organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various fields of scientific research. The bicyclo[4.1.0]heptane framework is a notable feature, contributing to the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of coordinating solvents to facilitate the cycloisomerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis techniques. This includes optimizing the catalyst concentration, reaction time, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用機序
The mechanism of action of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- Bicyclo[4.1.0]heptan-2-one
- 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
- Bicyclo[3.1.0]hexan-2-one
Comparison: 1-(Bicyclo[410]heptan-2-ylidene)-3,3-dimethylbutan-2-one stands out due to its unique combination of a bicyclic framework and a dimethylbutanone moiety
特性
CAS番号 |
83467-87-2 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
1-(2-bicyclo[4.1.0]heptanylidene)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12(14)8-10-6-4-5-9-7-11(9)10/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
URROMGONCQNNMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C=C1CCCC2C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


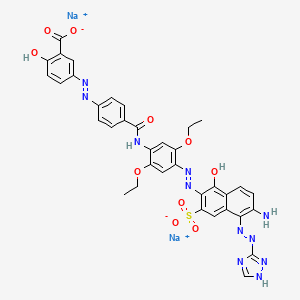
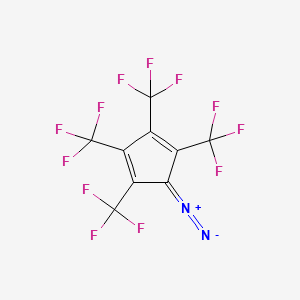
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
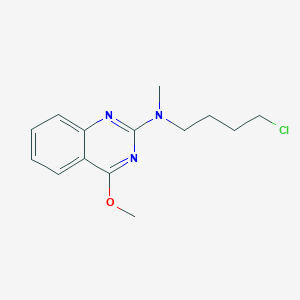
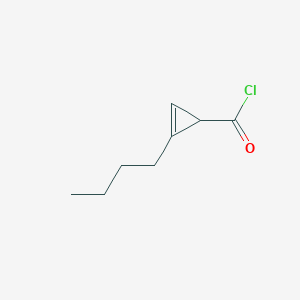
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


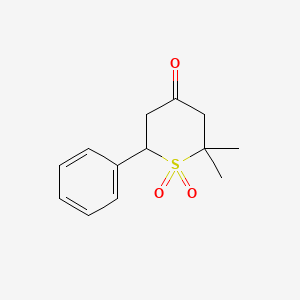
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
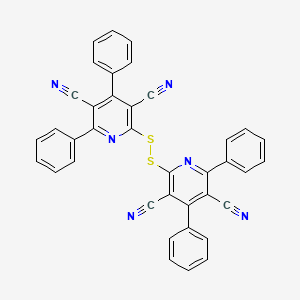
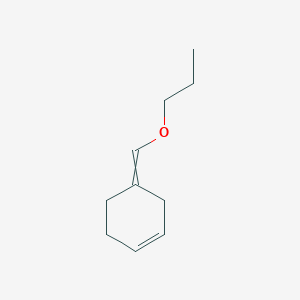
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
